2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaene) with a butyl substituent at position 5, a ketone group at position 6, and a sulfanyl-acetamide moiety linked to an N-(2-methylphenyl) group.
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-3-4-13-26-22(28)21-20(16-10-6-8-12-18(16)29-21)25-23(26)30-14-19(27)24-17-11-7-5-9-15(17)2/h5-12H,3-4,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPZWTKHTWNSKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves multiple steps. The key steps include the formation of the tricyclic core, introduction of the butyl group, and the attachment of the acetamide moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicine, the compound may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The tricyclic core and functional groups may allow it to bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Table 1: Structural Comparison with Hypothetical Analogs
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Tricyclic (8-oxa-3,5-diaza) | 5-butyl, 6-oxo, 4-sulfanyl | Acetamide, ketone, ether, thioether |
| Hypothetical Analog A | Bicyclic (7-oxa-2-aza) | 3-propyl, 5-hydroxy | Carboxylic acid, hydroxyl |
| Hypothetical Analog B | Tricyclic (8-thia-3,5-diaza) | 5-pentyl, 6-oxo, 4-methoxy | Ester, ketone, thioether |
Key Observations :
- The butyl chain in the target compound may enhance lipophilicity compared to shorter alkyl chains (e.g., propyl in Analog A), influencing membrane permeability .
- The sulfanyl group (vs.
- The N-(2-methylphenyl)acetamide group introduces steric hindrance near the aromatic ring, which may impact binding to hydrophobic pockets in target proteins .
Analytical and Predictive Methods
Chromatographic Profiling
As demonstrated in studies on Populus bud extracts and marine actinomycetes, advanced techniques like 2D-HPTLC and LC/MS are critical for resolving structural nuances among analogs . For instance, minor differences in substituents (e.g., butyl vs. pentyl chains) could be distinguished via retention indices or mass fragmentation patterns.
Clustering and Bioactivity Prediction
Per the similar property principle, compounds with shared topological features (e.g., tricyclic cores) may exhibit overlapping biological targets. Butina or Jarvis-Patrick clustering could group this compound with other tricyclic sulfur-containing derivatives, enabling prioritization for antimicrobial or anti-inflammatory testing .
Table 2: Predicted Bioactivity Based on Structural Clustering
| Compound Cluster | Predicted Targets | Potential Synergistic Partners |
|---|---|---|
| Tricyclic sulfur derivatives | Cytochrome P450 enzymes | Phenylpropenoids (anti-inflammatory) |
| N-Aryl acetamides | Kinase inhibitors | Terpenes (membrane disruption) |
Thermochemical and Electronic Properties
The compound’s thermodynamic stability and reactivity can be inferred from sulfur hexafluoride studies, where sulfur-containing compounds exhibit variable enthalpies of formation and bond dissociation energies . For example:
- The C-S bond in the sulfanyl group may confer susceptibility to oxidative cleavage, impacting metabolic degradation pathways.
Biological Activity
The compound 2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Synthesis
This compound features a unique tricyclic structure with various functional groups that may contribute to its biological activity. The synthesis typically involves multiple steps including the formation of the tricyclic core and the introduction of the sulfanyl group via acylation reactions.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of the tricyclic core from available precursors. |
| 2 | Introduction of the sulfanyl group through electrophilic substitution. |
| 3 | Acylation with 2-methylphenyl acetamide under controlled conditions. |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of similar compounds within the oxadiazole family. For instance, derivatives exhibited significant bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus, with minimal cytotoxicity to normal cell lines .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Activity Against | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Compound 29 | S. aureus | 3.91 | 15.62 |
| Nitrofurantoin | E. coli | 62.5 | 125 |
Cytotoxicity Studies
Cytotoxicity assessments indicate that while some derivatives can induce cell death at high concentrations, many exhibit low toxicity and may even enhance cell viability in certain contexts . For example, compound 25 showed significant cytotoxicity at concentrations exceeding 100 µM, whereas others like compound 24 demonstrated increased viability at lower concentrations.
Table 2: Cytotoxicity Results
| Compound ID | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| Compound 24 | L929 | 12 | >100 |
| Compound 25 | L929 | 200 | <50 |
The biological activity of this compound may be attributed to its interaction with specific molecular targets within microbial cells. Preliminary studies suggest involvement in oxidative stress pathways and modulation of gene expression related to biofilm formation. The presence of the sulfanyl group is hypothesized to enhance its reactivity towards biological macromolecules.
Case Studies
In a series of experiments, compounds structurally similar to This compound demonstrated promising results in both antimicrobial efficacy and low cytotoxicity profiles:
- Study A : Investigated a related oxadiazole derivative showing potent activity against MRSA strains with MIC values comparable to established antibiotics.
- Study B : Focused on lipophilicity and its correlation with antimicrobial activity; compounds with higher lipophilicity showed better membrane penetration and enhanced efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
